molecular formula C10H18N2O5 B558528 Boc-D-Glu-NH2 CAS No. 55297-72-8

Boc-D-Glu-NH2

Cat. No. B558528
CAS RN: 55297-72-8
M. Wt: 246,26 g/mole
InChI Key: GMZBDBBBJXGPIH-ZCFIWIBFSA-N
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Description

Boc-D-Glu-NH2, also known as (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is a chemical compound with the molecular formula C10H18N2O5 . It is a specialty product often used for proteomics research .


Molecular Structure Analysis

The molecular structure of Boc-D-Glu-NH2 consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass is 246.12200 .


Physical And Chemical Properties Analysis

Boc-D-Glu-NH2 is a white to off-white powder . It should be stored in a dry environment at 2-8°C . The LogP value is 1.32100, indicating its lipophilicity .

Scientific Research Applications

Investigation of Protein-Protein Interactions

  • Application Summary : BADG is used to unravel the complex binding mechanisms between proteins, enzymes, and small molecules .
  • Methods : The peptide forms hydrogen bonds with a diverse array of substrates. Its amide group enables covalent bonding with multiple substrates .
  • Results : This has proven invaluable in understanding the interactions between proteins at a molecular level .

Elucidation of Enzyme-Substrate Interactions

  • Application Summary : BADG is used to study intricate enzyme-substrate interactions .
  • Methods : By leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates .
  • Results : This has facilitated investigations into the mechanisms of enzyme action and substrate specificity .

Exploration of Protein-Ligand Interactions

  • Application Summary : BADG is used to explore protein-ligand interactions .
  • Methods : The peptide capitalizes on its capability to bind to an extensive range of substrates .
  • Results : This has provided insights into the binding affinities and mechanisms of protein-ligand interactions .

Detection of β-glucuronidase Activity

  • Application Summary : β-glucuronidase (β-GLU) is a type of hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota. Abnormal changes in β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality .
  • Methods : The β-GLU destroys the glycosidic bond of HC-glu and decomposes it into d-glucuronic acid and HC, resulting in a significant increase in fluorescence .
  • Results : This method can quantify and capture the fluorescence of endogenous β-GLU activity in vivo and in vitro for cancer diagnosis and treatment .

Delivery of Therapeutic Molecules

  • Application Summary : Cell-penetrating peptides (CPPs) have served to deliver various molecules and particles into cells .
  • Methods : From small chemical drugs to large plasmid DNA, these peptides are relatively easy to synthesize. They are also very functional and can be readily characterized .
  • Results : CPPs can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .

Biochemical Studies

  • Application Summary : Synthetic peptides are extremely useful in studies regarding polypeptides .
  • Methods : Peptide chemists perform experimental and computational techniques in order to focus on peptide conformational stability and the accompanying and resulting dynamics of such .
  • Results : This work has catapulted scientists into present-day studies of peptide applications, for which they are varied .

Design of Novel Enzymes

  • Application Summary : The design of synthetic peptides was begun mainly due to the availability of secondary structure prediction methods .
  • Methods : Peptide chemists were the first to prepare synthetic peptides (a/k/a peptide libraries) in vast amounts .
  • Results : Model proteins and synthetic mini-proteins have been used to observe structure-activity relationships .

Safety And Hazards

Boc-D-Glu-NH2 is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, including chemical-resistant gloves and safety goggles, when handling this compound . In case of accidental release, it’s advised to mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal .

properties

IUPAC Name

(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBDBBBJXGPIH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426754
Record name Boc-D-Glu-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Glu-NH2

CAS RN

55297-72-8
Record name Boc-D-Glu-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bakhtiary - 2018 - era.library.ualberta.ca
Antimicrobial peptides (AMPs) are small protein toxins produced by different bacterial strains to fight against closely related strains in their competitive environment. AMPs have been …
Number of citations: 0 era.library.ualberta.ca

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